molecular formula C13H15ClN2O2 B1662552 6-Chloromelatonin CAS No. 63762-74-3

6-Chloromelatonin

Cat. No. B1662552
CAS RN: 63762-74-3
M. Wt: 266.72 g/mol
InChI Key: LUINDDOUWHRIPW-UHFFFAOYSA-N
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Description

6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a melatonin agonist . It is active at nanomolar concentrations and binds more strongly than melatonin at the receptor . It also has binding sites outside the CNS, i.e., at the adrenal gland . It possesses antiproliferative activity .


Synthesis Analysis

The biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory has been explored . The mXcP4H gene from Xanthomonas campestris, as well as the HsAADC, HsAANAT, and HIOMT genes from the human melatonin synthesis pathway, were optimized and introduced into E. coli . The obtained strain successfully synthesized melatonin by utilizing L-tryptophan as a substrate .


Molecular Structure Analysis

The empirical formula of 6-Chloromelatonin is C13H15ClN2O2 . It has a molecular weight of 266.72 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloromelatonin are not detailed in the search results, it is known that melatonin agonists are active at nanomolar concentrations and bind more strongly than melatonin at the receptor .


Physical And Chemical Properties Analysis

6-Chloromelatonin has an empirical formula of C13H15ClN2O2 and a molecular weight of 266.72 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Pharmacokinetics and Safety

  • A study on the pharmacokinetics, pharmacodynamics, and safety of beta-methyl-6-chloromelatonin, a melatonin agonist, revealed its tolerability at doses up to 100 mg in healthy volunteers. It was found to be safe without causing hypothermia, bradycardia, or hypotension, indicating potential for further investigation into the direct soporific effects of melatonin agonists (Mulchahey, Goldwater, & Zemlan, 2004).

Efficacy in Insomnia

  • Beta-methyl-6-chloromelatonin was evaluated for its efficacy in treating primary insomnia. The study found that this melatonin agonist significantly decreased both objective and subjective measures of sleep latency in subjects with primary insomnia, without causing significant side effects (Zemlan, Mulchahey, Scharf, Mayleben, Rosenberg, & Lankford, 2005).

Antidepressant Properties

  • Agomelatine (β-methyl-6-chloromelatonin), structurally homologous to melatonin, was identified as a potent agonist of melatonin MT1 and MT2 receptors and an antagonist of serotonin 5-HT2C receptors. It is suggested to have antidepressant properties, potentially improving sleep without causing daytime sedation or sexual side effects (Dubovsky & Warren, 2009).

Application in Spinal Cord Injury

  • In a study on rats, beta-methyl-6-chloromelatonin supplementation showed benefits in treating spinal cord injury (SCI). It was found that a dosage of 10mg/kg demonstrated positive effects, while higher dosages were limited by toxicity (Fee, Swartz, Scheff, Roberts, Gabbita, & Scheff, 2010).

Influence on Human Placental Function

  • Research on human placental choriocarcinoma cell lines and term placental tissues revealed the expression of melatonin receptors MT1, MT2, and RORalpha1. 6-Chloromelatonin, a melatonin agonist, was found to influence human chorionic gonadotrophin (hCG-beta) production, suggesting a possible paracrine/autocrine function of melatonin in human placenta (Lanoix, Ouellette, & Vaillancourt, 2006).

Modulation of Neuronal Activity

  • An in vitro study on mouse hippocampal slices investigated the influence of melatonin and its analog, 6‐chloromelatonin, on evoked potentials. The study suggested that melatonin reduced synaptic efficiency and/or excitability of hippocampal neuronslikely through interaction with MT2 melatonin receptors, proposing a mechanism for melatonin's action on neuronal activity (Hogan, El-Sherif, & Wieraszko, 2001).

Melatonin Agonists in Melatonin Receptor Characterization

  • A study focusing on recombinant human melatonin receptors mt1 and MT2 found that 6-chloromelatonin and other melatonin receptor agonists had different affinities for these receptors. This research aids in understanding the specific pharmacological profiles of melatonin receptor subtypes (Browning, Beresford, Fraser, & Giles, 2000).

Safety And Hazards

6-Chloromelatonin has been classified as having acute toxicity, both oral and dermal . It can cause skin irritation and serious eye irritation . It is toxic if inhaled and may cause respiratory irritation . It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

There is an abundance of reviews evaluating the effects of exogenous and endogenous melatonin on health . Melatonin has been shown to be associated with a wide variety of health outcomes in clinically and methodologically heterogeneous populations . Many reviews stressed the need for more high-quality randomised clinical trials to reduce the existing uncertainties .

properties

IUPAC Name

N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINDDOUWHRIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213202
Record name N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloromelatonin

CAS RN

63762-74-3
Record name 6-Chloromelatonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63762-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloromelatonin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Source EPA DSSTox
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Record name 6-Chloromelatonin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
663
Citations
FP Zemlan, JJ Mulchahey, MB Scharf… - Journal of Clinical …, 2005 - psychiatrist.com
… agonist β-methyl-6chloromelatonin has a direct soporific … mg of β-methyl-6-chloromelatonin and placebo was conducted in … of 3 β-methyl-6-chloromelatonin doses or placebo on each of …
Number of citations: 99 www.psychiatrist.com
JJ Mulchahey, DR Goldwater, FP Zemlan - Life sciences, 2004 - Elsevier
… agonist β-methyl-6-chloromelatonin at doses up to 100 mg in … 100 mg β-methyl-6-chloromelatonin. Eight subjects received one … of β-methyl-6-chloromelatonin. Sleepiness was reported …
Number of citations: 70 www.sciencedirect.com
MK Vaughan, BA Richardson, LJ Petterborg… - …, 1986 - rep.bioscientifica.com
… In summary, the results of these three experiments indicate that 6-chloromelatonin is as effective as melatonin on the organ weights and hormonal variables measured. This synthetic …
Number of citations: 25 rep.bioscientifica.com
SW Ying, LP Niles, C Crocker - European Journal of Pharmacology …, 1993 - Elsevier
In order to explore the potential oncostatic properties of the pineal hormone, melatonin, we have investigated its binding characteristics and functional effects in a human malignant …
Number of citations: 132 www.sciencedirect.com
JE Roberts, DN Hu, JF Wishart - Journal of Photochemistry and …, 1998 - Elsevier
… We have shown that both melatonin [ I 1 ] and 6-chloromelatonin … ‘s ’ at pH 7 [ 49 1, Therefore under physiological conditions, melatonin and 6-chloromelatonin cannot be considered …
Number of citations: 70 www.sciencedirect.com
MK VAUGHAN, BA RICHARDCON… - Biomedical …, 1984 - jstage.jst.go.jp
… In conclusion, daily afternoon injections of 6-chloromelatonin are as effective as melatonin … than 6-chloromelatonin in this regard. However, either melatonin or 6-chloromelatonin …
Number of citations: 9 www.jstage.jst.go.jp
JA Clemens, ME Flaugh, J Parli, BD Sawyer - Neuroendocrinology, 1980 - karger.com
… We recently found that after ip injection of similar amounts of 6chloromelatonin as used in the present study the highest concentration of 6-chloromelatonin found in the cerebro …
Number of citations: 34 karger.com
DJ Kennaway, P Royles, EA Dunstan… - Australian journal of …, 1986 - CSIRO Publishing
… The biological activities of the two new melatonin analogues and 6-chloromelatonin were compared with the same dose of melatonin. In addition, the prolactin-inhibiting activities of N-…
Number of citations: 14 www.publish.csiro.au
JE Roberts, DN Hu, L Martinez… - Journal of pineal …, 2000 - Wiley Online Library
… that melatonin and its membrane receptor agonist 6-chloromelatonin (Mel1a-b, Lilly, … Singlet oxygen was quenched by melatonin and 6-chloromelatonin at approximately the …
Number of citations: 24 onlinelibrary.wiley.com
K Spanel‐Borowski, BA Richardson… - American Journal of …, 1983 - Wiley Online Library
Groups of adult female Syrian hamsters (Mesocricetus auratus) were injected daily at 17:00 hr with 2.5, 15, or 25 μg of melatonin (Mel) or 6‐chloro‐melatonin (Cl‐Mel) for 12 weeks. An …

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